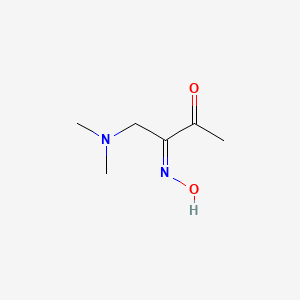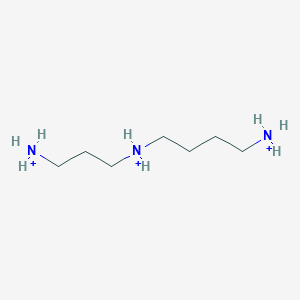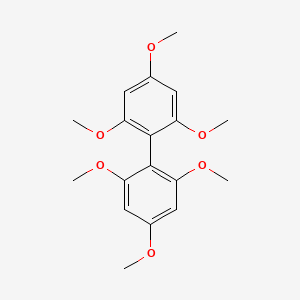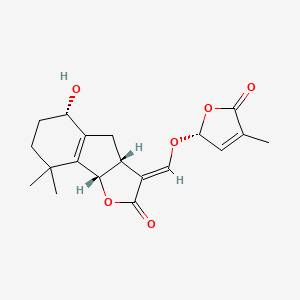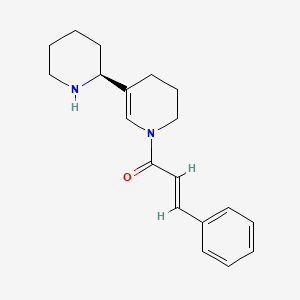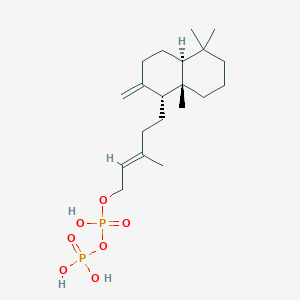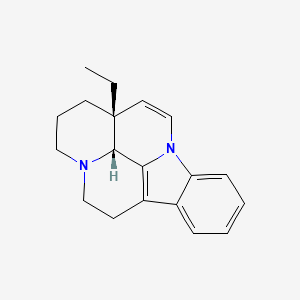
Eburnamenine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Eburnamenine is an indole alkaloid fundamental parent and an indole alkaloid.
Scientific Research Applications
Cerebral Activity Enhancement
Eburnamenine derivatives like vinpocetine show promise in enhancing cerebral activity, particularly in conditions characterized by cognitive and attentional deficits, such as Alzheimer's disease. For instance, vinpocetine demonstrated effectiveness in reducing age-related differences in the electrocorticogram (ECoG) of aged rats, indicating its potential as a therapeutic agent in diseases marked by cerebral deficits (Notvest, Emrey, & Inserra, 1988).
Chemical Synthesis and Modifications
Studies in the eburnane series, including eburnamenine, have focused on chemical synthesis and novel dimerization processes. For example, the reaction of synthetic (−)-16-(aminomethyl)eburnamenine with formaldehyde resulted in distinct chemical products, indicating the versatility of eburnamenine in chemical synthesis (Lewin & Schaeffer, 1998).
Neuroprotective Effects
Eburnamenine derivatives have shown potential neuroprotective effects. RU 24722, an eburnamenine derivative, was observed to significantly improve electrocortical recovery in gerbils following cerebral ischemia. This suggests its potential therapeutic use in managing cerebral insufficiency (Barzaghi, Dragonetti, & Boissier, 1982).
Alkaloid Studies
Alkaloids from various plants, including eburnamenine, have been studied extensively. For instance, a stem extract of Kopsia larutensis yielded several alkaloids of the eburnane type, including eburnamenine. Such studies contribute to the understanding of natural compounds and their potential applications (Toh-Seok, Poh-Suan, & Chen, 1993).
Pharmacological Comparisons
Comparative studies of eburnamenine derivatives with other compounds have been conducted to understand their pharmacological profiles. For example, vindeburnol (an eburnamenine derivative) was compared with vincamine, vinburnine, and other drugs in models of cerebral insufficiency. Such studies help in identifying the unique therapeutic properties of eburnamenine derivatives (Barzaghi et al., 1986).
Synthesis and Cardiovascular Activity
Research on the synthesis of eburnamenine derivatives and their cardiovascular effects has been a significant area of study. For example, the synthesis of various isomers of eburnamenine and their derivatives was explored, with findings indicating distinct vasodilator effects of these compounds (Czibula et al., 1993).
Modulation of GABAA Receptor
Eburnamenine derivatives have been investigated for their effects on the GABAA receptor in rat neocortical neurons. VA-045, a derivative, showed potential in modulating GABAA receptor-mediated currents, indicating its potential application in neurological disorders (Munakata, Fujimoto, Akaike, & Araki, 1996).
properties
Product Name |
Eburnamenine |
|---|---|
Molecular Formula |
C19H22N2 |
Molecular Weight |
278.4 g/mol |
IUPAC Name |
(15R,19R)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),16-pentaene |
InChI |
InChI=1S/C19H22N2/c1-2-19-9-5-11-20-12-8-15-14-6-3-4-7-16(14)21(13-10-19)17(15)18(19)20/h3-4,6-7,10,13,18H,2,5,8-9,11-12H2,1H3/t18-,19+/m0/s1 |
InChI Key |
VKTOXAGUZWAECL-RBUKOAKNSA-N |
Isomeric SMILES |
CC[C@]12CCCN3[C@H]1C4=C(CC3)C5=CC=CC=C5N4C=C2 |
SMILES |
CCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C=C2 |
Canonical SMILES |
CCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C=C2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




